Ginkgolide J (Standard)

Description

BenchChem offers high-quality Ginkgolide J (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ginkgolide J (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

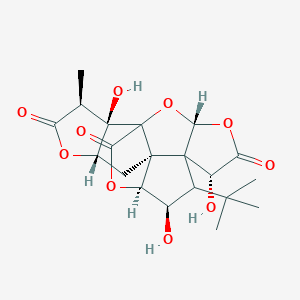

(3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17-,18?,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHVEUFNRJAAV-UJUBRRQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5[C@]3(C2)C6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869475 | |

| Record name | Ginkgolide J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107438-79-9 | |

| Record name | Ginkgolide J | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107438-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgolide J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107438-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ginkgolide J: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide J, a unique terpene trilactone, is a constituent of the leaves of the Ginkgo biloba tree. As a member of the ginkgolide family, it shares a complex and rigid cage-like molecular architecture. This intricate structure is responsible for its significant biological activities, which have garnered considerable interest within the scientific and medical communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Ginkgolide J, with a focus on its neuroprotective and anti-inflammatory effects. Detailed experimental protocols for its isolation and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

Ginkgolide J is a diterpenoid trilactone characterized by a hexacyclic C20 skeleton.[1] Its structure includes a spiro[2][2]-nonane system, three lactone rings, and a tetrahydrofuran (B95107) ring, with a distinctive tert-butyl group.[3][4] The specific arrangement and stereochemistry of its functional groups are crucial for its biological activity.

The chemical and physical properties of Ginkgolide J are summarized in the table below. It is noteworthy that while some sources report a melting point of 41-42 °C, this may be anomalous for a molecule of this nature and may warrant further investigation.[5] Ginkgolide J is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2][6]

| Property | Value | Reference(s) |

| IUPAC Name | (1R,3R,6R,7S,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane-5,15,18-trione | [7] |

| CAS Number | 107438-79-9 | [5][7] |

| Molecular Formula | C₂₀H₂₄O₁₀ | [7][8] |

| Molecular Weight | 424.40 g/mol | [7][8] |

| Melting Point | 41-42 °C | [5] |

| Solubility | Insoluble in water; Soluble in DMSO | [2][6] |

| Purity | ≥98% (Commercially available) | [6][9] |

Spectroscopic Data

The structural elucidation of Ginkgolide J has been accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data in DMSO-d₆ have been reported and are crucial for the unambiguous identification of Ginkgolide J.[5] The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of Ginkgolide J. Fragmentation patterns observed in MS/MS experiments are characteristic of the ginkgolide skeleton and can be used for structural confirmation.[10]

Infrared (IR) Spectroscopy: The IR spectrum of Ginkgolide J displays characteristic absorption bands corresponding to its functional groups. These include strong C=O stretching vibrations from the lactone rings and broad O-H stretching from the hydroxyl groups.[5]

Biological Activities and Signaling Pathways

Ginkgolide J exhibits a range of biological activities, with its neuroprotective and anti-inflammatory properties being the most extensively studied.

Neuroprotective Effects

Ginkgolide J has demonstrated significant neuroprotective potential in various in vitro and in vivo models. It has been shown to protect neurons from apoptotic damage induced by various stressors.[2][11] One of the key mechanisms underlying its neuroprotective action is its ability to counteract the detrimental effects of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[6]

Anti-inflammatory Effects

Ginkgolide J exerts potent anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory signaling pathways. It is a known antagonist of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and thrombotic processes.[3] By blocking the PAF receptor, Ginkgolide J can inhibit a cascade of inflammatory events.

Furthermore, ginkgolides have been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] These pathways play a central role in the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocols

Isolation and Purification of Ginkgolide J

The following is a generalized protocol for the isolation and purification of Ginkgolide J from Ginkgo biloba leaves, synthesized from established methods.[7][8]

-

Extraction:

-

Liquid-Liquid Partition:

-

The aqueous extract is partitioned against an immiscible organic solvent, typically ethyl acetate, to selectively extract the ginkgolides and other terpene trilactones.[7]

-

The ethyl acetate fractions are collected and combined.

-

-

Concentration:

-

The ethyl acetate is removed under reduced pressure to yield a crude extract enriched in terpene trilactones.[7]

-

-

Chromatographic Separation:

-

The crude extract is subjected to medium-pressure liquid chromatography (MPLC) on a stationary phase of silica gel impregnated with sodium acetate.[7]

-

A gradient elution system, for example, starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the polarity, is used to separate the different ginkgolides.[7]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification:

-

Fractions containing predominantly Ginkgolide J are pooled and concentrated.

-

Final purification is achieved by recrystallization from a suitable solvent system, such as methanol-water, to yield pure Ginkgolide J.[7]

-

Platelet-Activating Factor (PAF) Receptor Binding Assay

This protocol is adapted from methods used for other ginkgolides to assess the PAF receptor antagonist activity of Ginkgolide J.

-

Cell Culture:

-

A suitable cell line expressing the human PAF receptor is cultured under standard conditions.

-

-

Radioligand Binding Assay:

-

Cells are harvested and membranes are prepared.

-

Cell membranes are incubated with a radiolabeled PAF receptor agonist (e.g., [³H]PAF) in the presence and absence of varying concentrations of Ginkgolide J.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.

-

The reaction is terminated, and the bound radioligand is separated from the unbound by rapid filtration.

-

The amount of radioactivity on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibitory concentration (IC₅₀) of Ginkgolide J, the concentration that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

-

In Vitro Anti-inflammatory Assay (Measurement of NO, COX-2, and Cytokines)

This protocol outlines a general method to evaluate the anti-inflammatory effects of Ginkgolide J in a macrophage cell line (e.g., RAW 264.7).

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of Ginkgolide J for a specified time (e.g., 1 hour).

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

-

Nitric Oxide (NO) Measurement:

-

After the treatment period, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

-

Western Blot Analysis for COX-2:

-

Cell lysates are prepared from the treated cells.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

-

Cytokine Measurement (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

The results are expressed as a percentage of the LPS-stimulated control.

-

Statistical analysis is performed to determine the significance of the inhibitory effects of Ginkgolide J.

-

Conclusion

Ginkgolide J is a structurally complex natural product with significant and promising biological activities. Its neuroprotective and anti-inflammatory properties, mediated in part through the antagonism of the PAF receptor and modulation of key inflammatory signaling pathways, make it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed chemical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating molecule.

References

- 1. columbia.edu [columbia.edu]

- 2. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginkgolide J | C20H24O10 | CID 11154476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The protective mechanism of Ginkgolides and Ginkgo flavonoids on the TNF-α induced apoptosis of rat hippocampal neurons and its mechanisms in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ginkgolide J - LKT Labs [lktlabs.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginkgolide J | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Preparation of 7-Substituted Ginkgolide Derivatives:â Potent Platelet Activating Factor (PAF) Receptor Antagonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

Ginkgolide J: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ginkgolide J, a unique diterpene trilactone found in Ginkgo biloba. The document details its natural sources, provides comprehensive experimental protocols for its isolation and purification, and presents quantitative data on its abundance. Additionally, it illustrates the key experimental workflows and associated signaling pathways.

Natural Sources of Ginkgolide J

Ginkgolide J, along with other ginkgolides (A, B, C, and M) and the sesquiterpene bilobalide (B1667068), is a unique secondary metabolite exclusively found in the Ginkgo biloba tree, one of the oldest living tree species.[1] These terpene trilactones are present in various parts of the plant, with the leaves and root bark being the primary sources for extraction.[2] While ginkgolides A, B, and C are found in both leaves and roots, Ginkgolide J is typically isolated from the leaves. Conversely, Ginkgolide M is primarily found in the root bark.[2] The concentration of these compounds in the leaves can be influenced by factors such as the season and the sex of the tree.[3]

Standardized extracts of Ginkgo biloba, such as EGb 761, are commercially available and contain a specified concentration of terpene trilactones and flavonoid glycosides.[4] These extracts serve as a common starting material for the isolation of individual ginkgolides, including Ginkgolide J.

Quantitative Abundance of Ginkgolide J

The concentration of Ginkgolide J in Ginkgo biloba is relatively low compared to other ginkgolides. The total terpene trilactone content in a standardized extract is typically around 6%, with ginkgolides A, B, C, and J comprising approximately 3.1% and bilobalide about 2.9%.[4] The following table summarizes the quantitative data available for a standardized Ginkgo biloba extract.

| Component | Weight Percent in Dry Extract | Notes |

| Total Flavone Glycosides | 22-26% | |

| Total Terpene Trilactones | 5.5-7.0% | |

| Ginkgolides A, B, C, and J | 2.5-4.5% | Combined total of these four ginkgolides. |

| Bilobalide | 2.0-4.0% | |

| Ginkgolic Acids | < 5 ppm | An allergenic component that is largely removed during extraction. |

| Proanthocyanidins | < 10% |

Data compiled from a standardized extract as described in patent literature.[5][6]

Isolation and Purification of Ginkgolide J

The isolation of Ginkgolide J is a multi-step process due to its low concentration and the presence of structurally similar compounds. The general workflow involves extraction from the plant material, purification to enrich the terpene trilactone fraction, and finally, chromatographic separation to isolate the individual ginkgolides.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of Ginkgolide J from Ginkgo biloba leaves.

References

- 1. mdpi.com [mdpi.com]

- 2. columbia.edu [columbia.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0431535A1 - Extract from Ginkgo biloba leaves, its method of preparation and pharmaceuticals containing the extract - Google Patents [patents.google.com]

Ginkgolide J: A Deep Dive into its Neuroprotective Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ginkgolide J, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Ginkgolide J's effects on neurons. Drawing from preclinical research, we will detail its impact on neuronal survival, synaptic plasticity, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Core Mechanisms of Action

Ginkgolide J exerts its neuroprotective effects through a multi-faceted approach, primarily by antagonizing excitotoxicity and neuroinflammation. The two key pillars of its mechanism of action are the modulation of glycine (B1666218) receptors and the regulation of intracellular signaling cascades that govern cell survival and inflammatory responses.

Antagonism of Glycine Receptors

Ginkgolides, including Ginkgolide J, are known to be potent antagonists of inhibitory glycine receptors (GlyRs).[1] These ligand-gated chloride channels play a crucial role in mediating inhibitory neurotransmission in the central nervous system. By blocking GlyRs, Ginkgolide J can modulate neuronal excitability. While the primary focus of research has been on its neuroprotective effects against amyloid-beta, its interaction with glycine receptors suggests a broader role in maintaining neuronal homeostasis. The IC50 value for Ginkgolide J's blocking action on glycine-activated chloride channels in rat hippocampal neurons is approximately 2.0 µM.[2]

Neuroprotection Against Amyloid-Beta (Aβ) Toxicity

A significant body of evidence points to Ginkgolide J's ability to counteract the detrimental effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.

Inhibition of Aβ-Induced Neuronal Cell Death:

Ginkgolide J has been shown to protect rodent hippocampal neurons from cell death induced by Aβ(1-42).[3] In cultured hippocampal cells exposed to 10 μM of oligomeric Aβ(1-42), which resulted in approximately 51.5% cell death, co-treatment with 1 μM Ginkgolide J increased cell survival to 70.7%.[4] A higher concentration of 5 μM Ginkgolide J was found to completely prevent Aβ-induced toxicity.[4]

Preservation of Synaptic Function:

Beyond cell survival, Ginkgolide J is a potent protector of synaptic function. It has been demonstrated to prevent the Aβ-induced inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory, in the CA1 region of mouse hippocampal slices.[3] A concentration of 1 μM Ginkgolide J was sufficient to fully rescue LTP impairment caused by 200 nM Aβ(1-42).[4]

Signaling Pathways Modulated by Ginkgolide J

While direct evidence specifically for Ginkgolide J is still emerging, studies on related ginkgolides, particularly Ginkgolide B, provide strong indications of the signaling pathways likely involved in its neuroprotective effects. These pathways are central to neuronal survival, inflammation, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is a key mechanism through which Ginkgolide B exerts its neuroprotective effects, and it is highly probable that Ginkgolide J utilizes a similar mechanism.[5] For instance, Ginkgo biloba extract has been shown to activate the Akt/mTOR pathway, promoting neurite outgrowth.[2][6][7][8][9]

References

- 1. Ginkgolide B inhibits the neurotoxicity of prions or amyloid-β1-42 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protection against β-amyloid induced abnormal synaptic function and cell death by Ginkgolide J - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginkgolide B Protects Neurons from Ischemic Injury by Inhibiting the Expression of RTP801 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway | Semantic Scholar [semanticscholar.org]

- 9. Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide J as a Platelet-Activating Factor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Ginkgolide J as a potent antagonist of the Platelet-Activating Factor (PAF) receptor. This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Ginkgolide J and Platelet-Activating Factor

Ginkgolide J, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest for its pharmacological activities. Among its notable properties is its potent and specific antagonism of the Platelet-Activating Factor (PAF). PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. Its actions are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The ability of Ginkgolide J to competitively inhibit the binding of PAF to its receptor makes it a compelling candidate for therapeutic development in various inflammatory and cardiovascular diseases.

Quantitative Data: Inhibitory Activity of Ginkgolides

The inhibitory potency of Ginkgolide J and other related ginkgolides against PAF-induced platelet aggregation has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). These values provide a standardized measure for comparing the antagonist activity of these compounds.

| Compound | IC50 (µg/mL)[1] | IC50 (µM) |

| Ginkgolide A | 15.8 | 39.1 |

| Ginkgolide B | 2.5 | 5.9 |

| Ginkgolide C | 29.8 | 67.9 |

| Ginkgolide J | 43.5 | 100.5 |

Note: Molar concentrations were calculated based on the molecular weights of each ginkgolide (Ginkgolide A: 408.4 g/mol ; Ginkgolide B: 424.4 g/mol ; Ginkgolide C: 440.4 g/mol ; Ginkgolide J: 440.4 g/mol ). The IC50 value of 5.4 x 10^-5 M (54 µM) for Ginkgolide J has also been reported in the literature.

Mechanism of Action: PAF Receptor Antagonism

Ginkgolide J exerts its antagonistic effect by competitively binding to the PAF receptor.[2] This prevents the endogenous ligand, PAF, from binding and initiating the downstream signaling cascade. The PAF receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

PAF Receptor Signaling Pathway

Upon binding of PAF, the Gq alpha subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as platelet aggregation and inflammation. Ginkgolide J, by blocking the initial binding of PAF, effectively inhibits this entire signaling cascade.

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This in vitro assay is a fundamental method to determine the inhibitory effect of compounds like Ginkgolide J on PAF-induced platelet aggregation.

Materials:

-

Freshly drawn rabbit or human blood

-

Anticoagulant (e.g., 3.8% sodium citrate)

-

Platelet-Activating Factor (PAF)

-

Ginkgolide J (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Carefully collect the upper layer, which is the PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 3 x 10^8 platelets/mL).

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

-

Add a known concentration of Ginkgolide J (or vehicle control) to the PRP and incubate for a specific period (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmittance for a set time (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of the inhibitor.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

PAF Receptor Binding Assay (Radioligand Competition Assay)

This assay directly measures the ability of Ginkgolide J to compete with a radiolabeled PAF ligand for binding to the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)

-

Radiolabeled PAF (e.g., [³H]-PAF)

-

Ginkgolide J (or other unlabeled competitor compounds)

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA)

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Isolate cell membranes from a suitable source (e.g., rabbit platelets) by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of unlabeled Ginkgolide J.

-

For determining total binding, omit the unlabeled competitor.

-

For determining non-specific binding, include a high concentration of unlabeled PAF.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Ginkgolide J concentration.

-

Determine the IC50 value from the resulting competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Experimental Workflow for Evaluation of PAF Antagonists

The following diagram illustrates a typical workflow for the in vitro screening and characterization of potential PAF receptor antagonists like Ginkgolide J.

Conclusion

Ginkgolide J stands out as a significant natural antagonist of the Platelet-Activating Factor receptor. Its ability to competitively inhibit PAF binding and the subsequent intracellular signaling cascade has been demonstrated through robust in vitro assays. The quantitative data on its inhibitory potency, along with detailed experimental methodologies, provide a solid foundation for further research and development. The information and protocols presented in this guide are intended to support researchers and scientists in the fields of pharmacology and drug discovery in their efforts to explore the therapeutic potential of Ginkgolide J and other PAF antagonists in managing a range of inflammatory and cardiovascular conditions.

References

- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

Neuroprotective Effects of Ginkgolide J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Ginkgolide J, a terpene lactone isolated from the leaves of the Ginkgo biloba tree. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development exploring the therapeutic potential of Ginkgolide J.

Core Neuroprotective Actions of Ginkgolide J

Ginkgolide J has demonstrated significant neuroprotective properties in various in vitro models, primarily through its ability to counteract the neurotoxic effects of amyloid-beta (Aβ) peptides, which are centrally implicated in the pathology of Alzheimer's disease. The key observed effects include the inhibition of neuronal apoptosis and the preservation of synaptic function.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the neuroprotective effects of Ginkgolide J.

Table 1: Effect of Ginkgolide J on Aβ-Induced Neuronal Cell Death

| Cell Type | Toxin & Concentration | Ginkgolide J Concentration | Observation | % Inhibition of Cell Death | Reference |

| Rodent Hippocampal Neurons | Aβ(1-42) oligomers (10 µM) | 1 µM | Inhibition of Aβ-induced cell death | ~50% | [Vitolo et al., 2009][1] |

Table 2: Effect of Ginkgolide J on Aβ-Induced Inhibition of Long-Term Potentiation (LTP)

| Tissue Type | Toxin & Concentration | Ginkgolide J Concentration | Observation | Outcome | Reference |

| Mouse Hippocampal Slices (CA1 region) | Aβ(1-42) (concentration not specified) | Not specified | Prevents Aβ-induced inhibition of LTP | Complete replication of the effect of a 70% terpene trilactone enriched extract | [Vitolo et al., 2009][2] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments that have elucidated the neuroprotective effects of Ginkgolide J.

Primary Hippocampal Neuronal Culture

Primary cultures of hippocampal neurons are essential for studying the direct effects of Ginkgolide J on neuronal survival and function.

-

Source: Hippocampi are dissected from embryonic day 18 (E18) rat or mouse fetuses.

-

Dissociation: The tissue is enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension.

-

Plating: Neurons are plated on poly-D-lysine-coated culture dishes or coverslips at a specific density (e.g., 2.5 x 10^5 cells/cm²).

-

Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed on mature cultures (e.g., 12-14 days in vitro).

Aβ(1-42) Oligomer Preparation and Treatment

The preparation of neurotoxic Aβ oligomers is a critical step in modeling Alzheimer's disease pathology in vitro.

-

Solubilization: Lyophilized synthetic Aβ(1-42) peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mM and then air-dried to form a peptide film.

-

Oligomerization: The peptide film is resuspended in anhydrous dimethyl sulfoxide (B87167) (DMSO) and then diluted in serum-free culture medium to the desired final concentration (e.g., 10 µM). This solution is then incubated at 4°C for 24 hours to allow for the formation of soluble oligomers.

-

Treatment: The prepared Aβ(1-42) oligomers are added to the hippocampal neuron cultures. Ginkgolide J is typically co-incubated with the Aβ oligomers for the duration of the experiment (e.g., 24 hours).

Cell Viability and Apoptosis Assays

Quantitative assessment of neuronal survival is crucial to determine the neuroprotective efficacy of Ginkgolide J.

-

Trypan Blue Exclusion Assay:

-

Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

-

Procedure: After treatment, cells are incubated with a 0.4% solution of trypan blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

-

Quantification: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.

-

-

Caspase-3 Activity Assay:

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.

-

Procedure: Cell lysates are prepared from treated and control neurons. The lysate is incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay). The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is quantified using a spectrophotometer or fluorometer.

-

Quantification: Caspase-3 activity is typically normalized to the total protein concentration of the lysate and expressed as a fold change relative to the control group. It has been shown that bilobalide (B1667068) and ginkgolide J are the most active terpenoids in the EGb761 extract in preventing caspase-3 activation[3].

-

Electrophysiological Recording of Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory. Its inhibition by Aβ and rescue by Ginkgolide J is a key finding.

-

Hippocampal Slice Preparation:

-

Source: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult mice.

-

Maintenance: Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

-

-

Electrophysiology:

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

-

Stimulation: Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway.

-

LTP Induction: A stable baseline of fEPSPs is recorded for at least 20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Treatment: Aβ oligomers are perfused onto the slices before HFS to induce LTP inhibition. Ginkgolide J is co-perfused with Aβ to assess its protective effect.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Ginkgolide J are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to study them.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of Ginkgolide J, particularly in the context of Alzheimer's disease pathology. Its ability to mitigate Aβ-induced neuronal death and synaptic dysfunction highlights its promise as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action and for the development of novel neuroprotective strategies. Future studies should aim to further elucidate the downstream signaling cascades affected by Ginkgolide J and to validate these in vitro findings in more complex in vivo models.

References

Ginkgolide J: A Potential Neuroprotective Agent in Cerebral Ischemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebral ischemia, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. Ginkgolide J, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a compound of interest due to its potential neuroprotective properties. While research on Ginkgolide J is not as extensive as for other ginkgolides like Ginkgolide B, existing evidence suggests its potential role in mitigating neuronal damage. This technical guide provides a comprehensive overview of the current understanding of Ginkgolide J's role in neuroprotection, with a focus on its potential applications in cerebral ischemia. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways and experimental workflows.

Introduction to Ginkgolide J

Ginkgolide J is a member of the ginkgolide family, a group of structurally unique diterpenoid lactones found in Ginkgo biloba extracts.[1] These extracts, particularly the standardized extract EGb 761, have been used for centuries in traditional medicine and have been investigated for their therapeutic potential in a range of neurological disorders.[2] The ginkgolide family includes several members, such as Ginkgolide A, B, C, and K, with Ginkgolide B being the most extensively studied for its neuroprotective effects in cerebral ischemia.[1][3] While specific research on Ginkgolide J in the context of cerebral ischemia is limited, studies in related models of neuronal injury, particularly Alzheimer's disease, provide valuable insights into its potential mechanisms of action.

Neuroprotective Mechanisms of Ginkgolide J

The neuroprotective effects of ginkgolides are multifaceted, involving anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms.[3] While many of these mechanisms have been elucidated primarily through studies on Ginkgolide B, the shared structural features and some direct evidence suggest that Ginkgolide J may exert similar protective effects.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in cerebral ischemia. In vitro studies have demonstrated that Ginkgolide J, along with Ginkgolides B, C, and M, can react with and scavenge superoxide (B77818) radicals, indicating a direct antioxidant effect.[4] This free radical scavenging potential is a crucial mechanism for protecting neurons from oxidative damage.[5][6]

Anti-apoptotic and Pro-survival Signaling

Apoptosis, or programmed cell death, is a major pathway leading to neuronal loss following cerebral ischemia. Research on ginkgolides, particularly Ginkgolide B, has shown their ability to modulate key signaling pathways involved in cell survival and apoptosis.[7][8]

A significant study by Vitolo et al. (2009) demonstrated that Ginkgolide J has a potent neuroprotective effect against amyloid-beta (Aβ)-induced cell death in hippocampal neurons, a model sharing common neurodegenerative pathways with cerebral ischemia.[9][10] This study highlighted the ability of Ginkgolide J to preserve synaptic function and prevent neuronal loss.[9][10] While the precise signaling pathways modulated by Ginkgolide J in this context were not fully elucidated, the findings strongly support its anti-apoptotic potential.

Based on studies of other ginkgolides, it is plausible that Ginkgolide J's anti-apoptotic effects are mediated through the modulation of pro- and anti-apoptotic proteins and the activation of pro-survival signaling cascades.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, significantly exacerbates brain injury after ischemic stroke. Ginkgolides have been shown to possess anti-inflammatory properties.[3] For instance, ginkgolide preparations have been found to suppress the NLRP3/caspase-1 pathway, a key inflammatory signaling cascade, in a mouse model of Alzheimer's disease.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.[11][12] Although this study did not isolate the effect of Ginkgolide J, it points to a general anti-inflammatory mechanism for this class of compounds that may be relevant to its potential role in cerebral ischemia.

Quantitative Data on the Effects of Ginkgolide J and Related Compounds

Specific quantitative data for Ginkgolide J in cerebral ischemia models is scarce. However, data from studies on Ginkgolide J in neurodegenerative models and on other ginkgolides in ischemia models provide valuable context.

Table 1: Summary of Quantitative Effects of Ginkgolide J in a Neurodegenerative Model

| Parameter | Model System | Treatment | Concentration | Outcome | Reference |

| Neuronal Cell Viability | Primary rat hippocampal neurons | Amyloid-beta (1-42) + Ginkgolide J | 1 µM | Significant protection against Aβ-induced cell death | [10] |

| Long-Term Potentiation (LTP) | Mouse hippocampal slices | Amyloid-beta (1-42) + Ginkgolide J | 1 µM | Complete prevention of Aβ-induced inhibition of LTP | [9] |

Table 2: Summary of Quantitative Effects of Other Ginkgolides in Cerebral Ischemia Models

| Ginkgolide | Parameter | Model System | Treatment | Dosage | Outcome | Reference |

| Ginkgolide B | Infarct Volume | Rat MCAO | Intravenous | 10 mg/kg | Significant reduction in infarct volume | [7] |

| Ginkgolide B | Neurological Score | Rat MCAO | Intravenous | 10 mg/kg | Significant improvement in neurological function | [7] |

| Ginkgolide K | Angiogenesis | Mouse tMCAO | Intraperitoneal | 3.5, 7.0, 14.0 mg/kg | Promoted angiogenesis in the injured cortex and striatum | [13] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe key methodologies used in studies investigating Ginkgolide J and related compounds.

In Vitro Model of Amyloid-Beta Induced Neuronal Injury (Adapted from Vitolo et al., 2009)

-

Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: On day in vitro (DIV) 10-12, neurons are treated with oligomeric amyloid-beta (1-42) peptide at a concentration of 10 µM. Ginkgolide J is co-administered at a concentration of 1 µM.

-

Assessment of Cell Viability: After 24 hours of treatment, cell viability is assessed by counting the number of viable cells, identified by intact nuclei stained with a fluorescent dye (e.g., Hoechst 33342).

-

Electrophysiology (LTP measurement): Transverse hippocampal slices (400 µm) are prepared from adult mice. After a stable baseline of field excitatory postsynaptic potentials (fEPSPs) is recorded in the CA1 region, slices are perfused with Aβ (1-42) oligomers in the presence or absence of Ginkgolide J (1 µM). LTP is induced by high-frequency stimulation, and the potentiation of the fEPSP slope is measured.

In Vivo Model of Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Procedure: Anesthesia is induced (e.g., with isoflurane). A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: Ginkgolide J (or other ginkgolides) can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at specific time points before or after the ischemic insult.

-

Outcome Measures:

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system (e.g., a 0-5 point scale).

-

Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

-

Biochemical and Molecular Analysis: Brain tissue from the ischemic penumbra can be collected for analysis of protein expression (Western blotting), gene expression (RT-PCR), and measurement of oxidative stress and inflammatory markers.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language for Graphviz.

Proposed Neuroprotective Signaling Pathways of Ginkgolides in Cerebral Ischemia

This diagram illustrates the potential signaling pathways through which ginkgolides, including potentially Ginkgolide J, may exert their neuroprotective effects in the context of cerebral ischemia.

Caption: Proposed neuroprotective mechanisms of Ginkgolide J in cerebral ischemia.

Experimental Workflow for Investigating Neuroprotective Effects of Ginkgolide J

This diagram outlines the typical experimental workflow for assessing the neuroprotective efficacy of Ginkgolide J in an in vitro model of neuronal injury.

Caption: Experimental workflow for in vitro assessment of Ginkgolide J's neuroprotection.

Logical Relationship of Ginkgolide J's Potential Anti-inflammatory Action

This diagram illustrates the logical flow of how Ginkgolide J, based on the properties of ginkgolides, might mitigate neuroinflammation.

Caption: Postulated anti-inflammatory action of Ginkgolide J in cerebral ischemia.

Conclusion and Future Directions

Ginkgolide J holds promise as a neuroprotective agent with potential therapeutic applications in cerebral ischemia. Its demonstrated antioxidant and anti-apoptotic properties in models of neuronal injury provide a strong rationale for further investigation. However, to fully realize its potential, several key areas need to be addressed:

-

Direct Evidence in Cerebral Ischemia: There is a critical need for in vivo studies using established models of cerebral ischemia (e.g., MCAO) to directly evaluate the efficacy of Ginkgolide J in reducing infarct volume, improving neurological outcomes, and elucidating its specific mechanisms of action in this context.

-

Dose-Response and Therapeutic Window: Comprehensive dose-response studies are required to determine the optimal therapeutic concentration of Ginkgolide J. Furthermore, defining the therapeutic window for its administration post-ischemia is crucial for its potential clinical translation.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: While some pharmacokinetic data for ginkgolides exist, more specific studies on the blood-brain barrier permeability and brain tissue distribution of Ginkgolide J are necessary to understand its bioavailability in the central nervous system.

-

Comparative Studies: Head-to-head comparisons of the neuroprotective efficacy of Ginkgolide J with other ginkgolides, particularly Ginkgolide B, would provide valuable information on their relative potencies and potential for synergistic effects.

References

- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 4. Antioxidative activity of ginkgolides against superoxide in an aprotic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Radical Scavenging Potential of Ginkgolides and Bilobalide: Insight from Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgolide B preconditioning protects neurons against ischaemia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginkgolide B reduces neuronal cell apoptosis in the traumatic rat brain: possible involvement of toll-like receptor 4 and nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protection against beta-amyloid induced abnormal synaptic function and cell death by Ginkgolide J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protection against β-amyloid induced abnormal synaptic function and cell death by Ginkgolide J - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of Ginkgolide J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant properties of Ginkgolide J, a unique diterpene lactone found in the leaves of the Ginkgo biloba tree. While research specifically isolating the effects of Ginkgolide J is emerging, this document synthesizes the current understanding of its antioxidant mechanisms, drawing from studies on various ginkgolides. The primary antioxidant actions of these compounds, including Ginkgolide J, involve both direct scavenging of reactive oxygen species (ROS) and, more significantly, the modulation of endogenous antioxidant defense pathways.

Core Antioxidant Mechanisms

Ginkgolide J exhibits its antioxidant effects through a dual mechanism of action. It can directly neutralize some reactive oxygen species, and it can also activate the body's own antioxidant defense systems for a more sustained effect.

Direct Radical Scavenging

Ginkgolide J, along with other ginkgolides such as B, C, and M, has been shown to directly react with and neutralize superoxide (B77818) radicals (O₂⁻)[1][2]. This direct scavenging activity, however, is considered to be a modest contributor to its overall antioxidant capacity, with initial reaction rates in the order of 100 M⁻¹/s and below[1][2]. Computational studies suggest that the hydrogen-atom transfer (HAT) mechanism is a viable pathway for the radical scavenging activity of ginkgolides[3].

Upregulation of Endogenous Antioxidant Systems

The more significant antioxidant effect of ginkgolides, including likely that of Ginkgolide J, stems from their ability to activate the Akt/Nrf2 signaling pathway[4][[“]][6][7][8][9]. This pathway is a critical regulator of cellular defense against oxidative stress. Activation of this pathway leads to the increased expression of a suite of antioxidant and detoxifying enzymes.

The key steps in this mechanism are:

-

Activation of Akt: Ginkgolides promote the phosphorylation of Akt (also known as Protein Kinase B), a crucial signaling molecule.

-

Nrf2 Translocation: Phosphorylated Akt, in turn, facilitates the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its inhibitor, Keap1, in the cytoplasm.

-

ARE Binding and Gene Expression: Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Increased Antioxidant Enzyme Synthesis: This binding initiates the transcription and subsequent translation of several protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin[10].

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide[4][9].

-

Catalase (CAT) and Glutathione Peroxidase (GPx): Enzymes that neutralize hydrogen peroxide.

-

Quantitative Data on Antioxidant Effects

While specific quantitative data for Ginkgolide J is limited in the current literature, studies on closely related ginkgolides provide valuable insights into the expected dose-dependent effects. The following tables summarize representative data from in vitro studies on various ginkgolides. It is important to note that the specific potency of Ginkgolide J may vary.

Table 1: Effect of Ginkgolides on Cell Viability in Oxidative Stress Models

| Ginkgolide | Cell Line | Oxidative Stressor | Concentration (µM) | % Increase in Cell Viability (approx.) | Reference |

| Ginkgolide K | PC12 | H₂O₂ (0.3 mM) | 10 | ~15% | [11] |

| Ginkgolide K | PC12 | H₂O₂ (0.3 mM) | 50 | ~30% | [11] |

| Ginkgolide K | PC12 | H₂O₂ (0.3 mM) | 100 | ~45% | [11] |

Table 2: Effect of Ginkgolides on Intracellular ROS Levels

| Ginkgolide | Cell Line | Oxidative Stressor | Concentration (mg/L) | % Decrease in ROS (approx.) | Reference |

| Ginkgolide A, B, K & Bilobalide (B1667068) | SH-SY5Y | Oxygen-Glucose Deprivation | 25 | Significant decrease | [4][9] |

| Ginkgolide B | H9c2 | Doxorubicin | Not Specified | Significant decrease | [12] |

| Ginkgolide B | HUVECs & RAW264.7 | ox-LDL | Not Specified | Attenuation of ROS generation | [13] |

Table 3: Effect of Ginkgolides on Antioxidant Enzyme Expression and Activity

| Ginkgolide | Cell Line/Tissue | Parameter Measured | Concentration (mg/L) | Fold Increase (approx.) | Reference |

| Ginkgolide B, K & Bilobalide | SH-SY5Y | HO-1 Protein | 25 | Marked elevation | [4] |

| Ginkgolide B, K & Bilobalide | SH-SY5Y | NQO1 Protein | 25 | Marked elevation | [4] |

| Ginkgolide B | Rat Brain (in vivo) | SOD, HO-1, NQO1 | Not Specified | Significant upregulation | [4][9] |

| Ginkgolide C | Chondrocytes | Nrf2 & HO-1 Protein | Not Specified | Dose-dependent increase | [10] |

Experimental Protocols

This section details the standard methodologies used to assess the antioxidant properties of compounds like Ginkgolide J.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of Ginkgolide J for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or induce oxygen-glucose deprivation (OGD).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Intracellular ROS (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Ginkgolide J and an oxidative stressor as described for the MTT assay.

-

DCFH-DA Loading: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark[14].

-

ROS Measurement: After incubation, wash the cells to remove excess probe. The intracellular esterases cleave the diacetate group, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Quantification: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blotting for Protein Expression

Western blotting is used to quantify the expression levels of key proteins in the Akt/Nrf2 signaling pathway.

-

Protein Extraction: Following treatment with Ginkgolide J and the oxidative stressor, lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

Visualizations

Signaling Pathway

Caption: The Akt/Nrf2 signaling pathway activated by Ginkgolide J.

Experimental Workflow: In Vitro Antioxidant Assessment

Caption: Workflow for assessing the antioxidant effects of Ginkgolide J in vitro.

Conclusion

Ginkgolide J, as part of the ginkgolide family of compounds, demonstrates significant antioxidant properties. While direct radical scavenging plays a role, its primary mechanism of action is the upregulation of endogenous antioxidant defense systems through the activation of the Akt/Nrf2 signaling pathway. This leads to increased production of crucial antioxidant enzymes, providing robust cellular protection against oxidative stress. Although more research is needed to quantify the specific dose-response effects of Ginkgolide J, the existing data on related ginkgolides strongly supports its potential as a therapeutic agent for conditions associated with oxidative damage. The experimental protocols outlined in this guide provide a framework for further investigation into the precise antioxidant capabilities of this promising natural compound.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidative activity of ginkgolides against superoxide in an aprotic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway i… [ouci.dntb.gov.ua]

- 7. Extracts of Ginkgo flavonoids and ginkgolides improve cerebral ischaemia-reperfusion injury through the PI3K/Akt/Nrf2 signalling pathway and multicomponent in vivo processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginkgo biloba extract-761 protects myocardium by regulating Akt/Nrf2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Ginkgolide B Exerts Cardioprotective Properties against Doxorubicin-Induced Cardiotoxicity by Regulating Reactive Oxygen Species, Akt and Calcium Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginkgolide B ameliorates oxidized low-density lipoprotein-induced endothelial dysfunction via modulating Lectin-like ox-LDL-receptor-1 and NADPH oxidase 4 expression and inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Ginkgolide J: A Multifaceted Terpene Lactone from Ancient Medicine with Modern Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ginkgolide J, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged from the annals of traditional Chinese medicine as a compound of significant interest to the scientific community. For centuries, extracts from the Ginkgo tree have been utilized to address a variety of ailments, particularly those associated with cognitive decline and circulatory disorders.[1][2][3][4] Modern phytochemical analysis has identified a host of bioactive constituents within these extracts, with the ginkgolide family, including Ginkgolide J, being of particular pharmacological importance. This technical guide provides a comprehensive overview of the known functions of Ginkgolide J, with a focus on its neuroprotective and anti-inflammatory properties. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a thorough examination of its mechanisms of action.

Neuroprotective Functions of Ginkgolide J

A growing body of evidence highlights the neuroprotective capabilities of Ginkgolide J, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its primary neuroprotective mechanisms revolve around the mitigation of amyloid-beta (Aβ) induced toxicity, a key pathological hallmark of Alzheimer's disease.

Attenuation of Amyloid-Beta Induced Neurotoxicity

In vitro studies have consistently demonstrated Ginkgolide J's ability to protect neurons from the detrimental effects of Aβ. It has been shown to prevent Aβ-induced inhibition of long-term potentiation (LTP), a crucial cellular mechanism for learning and memory, in hippocampal slices.[5] Furthermore, Ginkgolide J effectively inhibits cell death in rodent hippocampal neurons exposed to Aβ.[5]

Quantitative Data on Neuroprotective Effects

| Experimental Model | Parameter Measured | Ginkgolide J Concentration | Result | Reference |

| Mouse Hippocampal Slices | Rescue of Aβ-induced LTP impairment | 1 µM | Complete rescue of LTP | [5] |

| Rodent Hippocampal Neuron Culture | Prevention of Aβ-induced cell death | 1 µM | Significant increase in cell viability | [5] |

| Cultured Chick Embryonic Neurons | Reduction of apoptotic damage | 100 µM | Attenuation of apoptosis induced by serum deprivation or Staurosporine | [6] |

Experimental Protocol: Assessment of Ginkgolide J on Aβ-Induced Cell Death in Hippocampal Neuron Culture

This protocol outlines a general procedure for assessing the neuroprotective effects of Ginkgolide J against amyloid-beta-induced cytotoxicity in primary hippocampal neuron cultures.

1. Primary Hippocampal Neuron Culture:

-

Hippocampi are dissected from embryonic day 18 (E18) rat or mouse brains in a sterile environment.[7][8]

-

The tissue is enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension.[7]

-

Neurons are plated on poly-D-lysine-coated coverslips or multi-well plates at a desired density.[7][8]

-

Cultures are maintained in a serum-free neurobasal medium supplemented with B-27 and L-glutamine.[8]

2. Amyloid-Beta Oligomer Preparation:

-

Lyophilized Aβ (1-42) peptide is reconstituted in a suitable solvent like HFIP to ensure a monomeric state.

-

The solvent is evaporated, and the peptide film is resuspended in DMSO.

-

Oligomeric Aβ is prepared by diluting the DMSO stock in cell culture media and incubating at 4°C for 24 hours.

3. Treatment:

-

On day in vitro (DIV) 7-10, hippocampal cultures are pre-treated with various concentrations of Ginkgolide J (e.g., 1 µM) for 2 hours.[5]

-

Subsequently, oligomeric Aβ (e.g., 10 µM) is added to the cultures.[5]

-

Control groups include vehicle-treated cells, cells treated with Aβ alone, and cells treated with Ginkgolide J alone.

4. Assessment of Cell Viability:

-

After 24-48 hours of incubation, cell viability is assessed using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Quantifies lactate (B86563) dehydrogenase release from damaged cells.

-

Live/Dead staining: Utilizes fluorescent dyes like calcein-AM and ethidium (B1194527) homodimer-1 to visualize live and dead cells, respectively.

-

Immunocytochemistry: Staining for neuronal markers like NeuN or MAP2 to quantify neuronal survival.

-

Anti-inflammatory Functions of Ginkgolide J

Ginkgolide J exhibits potent anti-inflammatory properties, primarily through its antagonism of the Platelet-Activating Factor (PAF) receptor and modulation of key inflammatory signaling pathways.

Platelet-Activating Factor (PAF) Receptor Antagonism

PAF is a potent phospholipid mediator involved in a wide range of inflammatory processes, including platelet aggregation, vasodilation, and leukocyte activation. Ginkgolides, including Ginkgolide J, are known to be competitive antagonists of the PAF receptor (PAFR).[9] By blocking the binding of PAF to its receptor, Ginkgolide J can effectively inhibit downstream inflammatory cascades.

Quantitative Data on Anti-Platelet Aggregation

| Agonist | Ginkgolide | IC50 (µg/mL) | Reference |

| PAF | Ginkgolide J | 43.5 | [10] |

| PAF | Ginkgolide A | 15.8 | [10] |

| PAF | Ginkgolide B | 2.5 | [10] |

| PAF | Ginkgolide C | 29.8 | [10] |

Experimental Protocol: Platelet Aggregation Assay

This protocol describes a method to evaluate the inhibitory effect of Ginkgolide J on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.

-

The PRP is carefully collected, and the platelet count is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

2. Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

PRP is pre-warmed to 37°C in cuvettes with a stir bar.

-

A baseline light transmission is established.

-

Ginkgolide J at various concentrations or a vehicle control is added to the PRP and incubated for a short period (e.g., 5 minutes).

-

Platelet aggregation is induced by adding a submaximal concentration of PAF (e.g., 0.3 µM).[11]

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

3. Data Analysis:

-

The percentage of platelet aggregation is calculated.

-

The inhibitory effect of Ginkgolide J is determined by comparing the aggregation in its presence to the vehicle control.

-

The IC50 value, the concentration of Ginkgolide J that inhibits 50% of PAF-induced platelet aggregation, is calculated.

Signaling Pathways Modulated by Ginkgolide J

Ginkgolide J exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is key to elucidating its therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ginkgolide J has been shown to suppress the activation of the NF-κB pathway.[12]

Caption: Ginkgolide J inhibits the NF-κB signaling pathway.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Cytokine binding to their receptors leads to the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates gene expression. Ginkgolide B, a closely related ginkgolide, has been shown to inhibit the phosphorylation of JAK2 and STAT3, suggesting a similar mechanism for Ginkgolide J.[1][13]

Caption: Postulated inhibition of the JAK2/STAT3 pathway by Ginkgolide J.

Glycine (B1666218) Receptor Antagonism

Ginkgolides, including Ginkgolide J, have been identified as antagonists of the inhibitory glycine receptor, a ligand-gated ion channel primarily found in the spinal cord and brainstem.[5] By blocking the action of glycine, an inhibitory neurotransmitter, ginkgolides can modulate neuronal excitability. This mechanism may contribute to their neuroprotective effects.

Quantitative Data on Glycine Receptor Antagonism

| Ginkgolide | IC50 (µM) | Reference |

| Ginkgolide J | ~54 | [6] |

Experimental Workflow: Patch-Clamp Electrophysiology for Glycine Receptor Activity

Caption: Workflow for assessing Ginkgolide J's effect on glycine receptors.

Traditional Medicine Perspective

In traditional Chinese medicine (TCM), Ginkgo biloba leaves (Yin Xing Ye) have been used for centuries to treat conditions related to the brain and circulation.[1][2] While ancient texts do not specifically mention Ginkgolide J, the traditional preparations, often in the form of decoctions or extracts, would have contained this and other ginkgolides. The traditional application for improving memory and cognitive function in the elderly aligns with the modern scientific understanding of Ginkgolide J's neuroprotective properties.[14][15] TCM practitioners often used Ginkgo leaves to "invigorate blood circulation" and "remove stagnation," concepts that resonate with the known vasodilatory and anti-platelet aggregation effects of ginkgolides.[14]

Conclusion and Future Directions

Ginkgolide J stands as a compelling example of a natural product with significant therapeutic potential, bridging the gap between traditional medicinal knowledge and modern pharmacological research. Its multifaceted actions as a neuroprotective agent against amyloid-beta toxicity and a potent anti-inflammatory compound through PAF receptor antagonism and modulation of key signaling pathways underscore its promise for the development of novel treatments for neurodegenerative and inflammatory diseases.

Future research should focus on several key areas. Elucidating the precise molecular interactions between Ginkgolide J and its targets will be crucial for optimizing its therapeutic efficacy. Further in vivo studies are necessary to fully understand its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in relevant animal models of disease. Finally, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible benefits for patients. The continued investigation of Ginkgolide J and other bioactive compounds from Ginkgo biloba holds the potential to unlock new avenues for treating some of the most challenging diseases of our time.

References